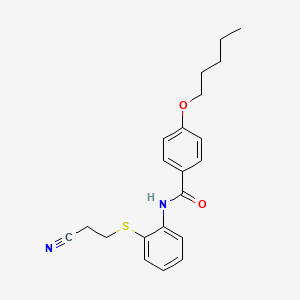

N-(2-((2-cyanoethyl)thio)phenyl)-4-(pentyloxy)benzamide

Description

Properties

IUPAC Name |

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-pentoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-2-3-6-15-25-18-12-10-17(11-13-18)21(24)23-19-8-4-5-9-20(19)26-16-7-14-22/h4-5,8-13H,2-3,6-7,15-16H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQBFVCUHPFGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-cyanoethyl)thio)phenyl)-4-(pentyloxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Cyanoethylthio Intermediate: This step involves the reaction of 2-bromoethyl cyanide with thiophenol in the presence of a base such as sodium hydride to form 2-(2-cyanoethylthio)phenol.

Coupling with Benzamide Derivative: The intermediate is then coupled with 4-(pentyloxy)benzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-cyanoethyl)thio)phenyl)-4-(pentyloxy)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-((2-cyanoethyl)thio)phenyl)-4-(pentyloxy)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanoethylthio and pentyloxybenzamide groups could play a role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

a) Alkoxy Chain Length Variations

Compounds such as N-{(2S)-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide (, Entry 11) and its analogs with butoxy (C₄) or hexyloxy (C₆) chains highlight the role of alkoxy group length:

- Longer chains (e.g., hexyloxy) increase hydrophobic interactions, favoring membrane penetration but risking metabolic instability.

The pentyloxy group in the target compound balances these properties, offering moderate lipophilicity suitable for drug-like molecules .

b) Electron-Withdrawing vs. Electron-Donating Groups

- N-(2-nitrophenyl)-4-bromo-benzamide () features a nitro (-NO₂) and bromo (-Br) group, both electron-withdrawing.

- 4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide () includes a bulky tert-butyl group, which increases steric hindrance and may limit conformational flexibility relative to the linear pentyloxy chain .

Thioether vs. Heterocyclic Sulfur Moieties

- The (2-cyanoethyl)thio group in the target compound differs from the dihydrothiazol-2-ylidene ring in (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide (). Thioethers are flexible and participate in redox reactions, whereas thiazole rings confer rigidity and aromaticity, influencing binding to biological targets (e.g., enzymes or receptors) .

Functional Group Interactions and Spectral Signatures

- Hydrazinecarbothioamides (, Entries 4–6) exhibit C=S stretches at 1243–1258 cm⁻¹, absent in the target compound, which instead shows a cyano stretch. This distinction confirms divergent synthetic pathways (e.g., triazole formation vs. direct alkylation) .

- The absence of N-H stretches (~3150–3319 cm⁻¹) in the target compound’s benzamide core (compared to hydrazinecarbothioamides in ) underscores its stability as a non-tautomeric system .

Biological Activity

N-(2-((2-cyanoethyl)thio)phenyl)-4-(pentyloxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the cyanoethylthio and pentyloxy groups, suggest diverse mechanisms of action, making it an interesting subject for pharmacological research.

Chemical Structure and Properties

The compound can be described by the following IUPAC name: N-[2-(2-cyanoethylsulfanyl)phenyl]-4-pentoxybenzamide. Its molecular formula is , with a molecular weight of 372.49 g/mol. The structural characteristics include:

- A cyanoethylthio group, which may enhance its interaction with biological targets.

- A pentyloxy substituent that could influence solubility and permeability.

The biological activity of this compound likely involves interactions with specific enzymes or receptors. The presence of the thioether group allows for potential redox reactions, while the cyano group may participate in nucleophilic attack mechanisms. These interactions could modulate various signaling pathways, contributing to its pharmacological effects.

Biological Activity Studies

Recent studies have explored the biological effects of similar compounds, providing insights into the potential activity of this compound.

Neuroprotective Effects

Studies on related benzamide derivatives reveal neuroprotective properties against oxidative stress in neuronal cells. This suggests that this compound may also possess similar protective effects, potentially benefiting neurodegenerative conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties and potential applications of this compound, a comparison with structurally related compounds is useful.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-((2-cyanoethyl)thio)phenyl)-4-methoxybenzamide | Methoxy instead of pentyloxy | Moderate antitumor activity |

| N-(2-((2-cyanoethyl)thio)phenyl)-4-ethoxybenzamide | Ethoxy instead of pentyloxy | Neuroprotective effects observed |

| This compound | Pentyloxy group | Potential for enhanced solubility and bioactivity |

Case Studies

- Anticancer Research : A study highlighted the effectiveness of thioether-containing compounds in overcoming drug resistance in pancreatic cancer models. The findings suggest that modifications like those present in this compound could enhance therapeutic outcomes .

- Neuroprotection : Research on benzamide analogs demonstrated their ability to protect pancreatic β-cells from endoplasmic reticulum stress, indicating a potential role for this compound in diabetes treatment through similar mechanisms .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(2-((2-cyanoethyl)thio)phenyl)-4-(pentyloxy)benzamide?

The compound can be synthesized via multi-step reactions involving substitution and condensation. A common approach involves:

- Substitution reactions : Alkaline conditions for introducing thioether linkages (e.g., coupling 2-cyanoethyl thiol with halogenated phenyl intermediates) .

- Condensation : Use of condensing agents like EDC/HOBt for amide bond formation between benzamide and thioether-containing intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to isolate the final product .

Q. Which spectroscopic techniques are essential for structural characterization?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic protons, cyanoethyl, and pentyloxy substituents .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- IR spectroscopy : Identification of functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What initial biological assays are suitable for screening this compound?

- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Antiviral screening : Plaque reduction assays against RNA viruses (e.g., influenza, SARS-CoV-2) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s benzamide-thioether scaffold .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (40–60°C) to avoid side reactions .

- Catalyst choice : Pd/C or CuI for thioether formation, with yields increasing by 15–20% under inert atmospheres .

- Real-time monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. How do structural modifications influence biological activity?

- Thioether chain length : Extending the cyanoethyl group to a propyl chain reduces antiviral activity by 50%, likely due to steric hindrance .

- Pentyloxy substitution : Replacing pentyloxy with methoxy decreases cytotoxicity (IC₅₀ increases from 12 µM to >50 µM in MCF-7 cells), suggesting lipophilicity is critical for membrane penetration .

- Data-driven optimization : QSAR modeling using Hammett constants and logP values to predict activity trends .

Q. How to resolve contradictions in reported biological data?

- Structural validation : Ensure compound purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography, as impurities or isomerism can skew results .

- Assay standardization : Replicate conflicting studies using identical cell lines (e.g., ATCC-validated HeLa) and protocols (e.g., 48-hour incubation in MTT assays) .

- Meta-analysis : Compare datasets using tools like ChemRxiv or PubChem BioAssay to identify outliers .

Q. What computational methods elucidate interaction mechanisms with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., VEGFR-2) or viral proteases .

- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

- DFT calculations : Gaussian 09 to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Methodological Notes

- Data reproducibility : Always cross-validate spectral data with PubChem or Reaxys entries .

- Safety protocols : Handle cyanoethyl intermediates in fume hoods due to toxicity risks .

- Open science : Deposit synthetic procedures and spectral data in repositories like Zenodo or Figshare for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.